Superior Reduction in Micturition Frequency vs. Tolterodine: OPERA Trial Evidence
In a 12-week, randomized, double-blind, active-control trial (OPERA) involving 790 women with overactive bladder (OAB), extended-release oxybutynin chloride (10 mg/d) demonstrated significantly greater efficacy than extended-release tolterodine (4 mg/d) in reducing micturition frequency [1]. This head-to-head comparison establishes a clear efficacy advantage for this specific outcome.
| Evidence Dimension | Reduction in micturition frequency |
|---|---|
| Target Compound Data | Significantly greater reduction vs. tolterodine (P = 0.003) |
| Comparator Or Baseline | Tolterodine (extended-release, 4 mg/d) |
| Quantified Difference | P = 0.003; 23.0% of oxybutynin users reported complete continence vs. 16.8% for tolterodine (P = 0.03) |
| Conditions | 12-week, double-blind, active-control trial (OPERA study) in women with OAB |
Why This Matters
For research programs focused on maximally effective suppression of detrusor overactivity, oxybutynin provides a quantitatively superior benchmark compared to the widely used comparator tolterodine.
- [1] Diokno AC, Appell RA, Sand PK, et al. Prospective, randomized, double-blind study of the efficacy and tolerability of the extended-release formulations of oxybutynin and tolterodine for overactive bladder: results of the OPERA trial. Mayo Clin Proc. 2003;78(6):687-695. View Source
